molecular formula C16H16N2O4S B2530538 N-(4-methoxy-2-nitrophenyl)-2-(4-(methylthio)phenyl)acetamide CAS No. 942007-78-5

N-(4-methoxy-2-nitrophenyl)-2-(4-(methylthio)phenyl)acetamide

Cat. No. B2530538
CAS RN: 942007-78-5
M. Wt: 332.37
InChI Key: AMQHLLLQRZRJLW-UHFFFAOYSA-N
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Description

The compound "N-(4-methoxy-2-nitrophenyl)-2-(4-(methylthio)phenyl)acetamide" is not directly mentioned in the provided papers. However, the papers do discuss various related acetamide compounds, which can provide insights into the chemical behavior and properties that might be expected for the compound . Acetamides are a class of compounds where an acetyl functional group is bonded to an amine. They are known for their diverse applications, including medicinal chemistry and material science .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves acetylation, esterification, and ester interchange reactions . For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through a multi-step process starting with N-methylaniline and chloracetyl chloride, followed by reactions with anhydrous sodium acetate and methanol . Similarly, the synthesis of N-(4-amino-2-methoxyphenyl)acetamide involved the reduction of a nitro precursor using Pd/C as a catalyst . These methods suggest that the synthesis of "this compound" could also involve stepwise functional group transformations and catalytic reduction processes.

Molecular Structure Analysis

The molecular structures of acetamide derivatives are characterized by their amide groups and substituents on the phenyl rings. X-ray crystallography studies have revealed that these compounds can have planar or slightly bent chain conformations, influenced by the nature of the substituents . The orientation of these groups can affect the molecule's overall strain and π-bonding characteristics . The presence of substituents like nitro, methyl, or methoxy groups can also influence the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

Acetamide derivatives participate in various chemical reactions, including hydrogen bonding interactions. These interactions can be intra- or intermolecular and are critical in determining the solubility, reactivity, and crystalline structure of the compounds . For instance, the presence of a bifurcate hydrogen bond can affect the IR spectrum and dipole moment of N-(4-methyl-2-nitrophenyl)acetamide in solution . Such insights suggest that "this compound" may also form specific hydrogen bonding patterns that could be studied using spectroscopic techniques.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their functional groups. For example, the presence of a nitro group can confer electron-withdrawing properties, while methoxy and methyl groups are electron-donating . These properties can affect the compound's acidity, basicity, and overall reactivity. Additionally, the solvatochromism of heteroaromatic compounds like N-(4-methyl-2-nitrophenyl)acetamide indicates that solvent interactions can significantly impact their physical properties .

Scientific Research Applications

Photoassisted Fenton Reaction in Water Treatment

  • Study Context : The photoassisted Fenton reaction was investigated for the decomposition of metolachlor (a related compound), demonstrating rapid decomposition and mineralization to inorganic compounds (Pignatello & Sun, 1995).

Catalytic Hydrogenation in Dye Synthesis

  • Study Context : N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in azo disperse dyes production, was synthesized via hydrogenation, showcasing a novel catalyst's high activity and selectivity (Zhang Qun-feng, 2008).

N,N-Diacylaniline Derivatives Synthesis and Characterization

  • Study Context : Various N,N-diacylaniline derivatives, including related compounds, were synthesized and characterized using FTIR and NMR techniques, shedding light on their chemical structure and properties (Al‐Sehemi et al., 2017).

Solvatochromism and Hydrogen Bond Effects

  • Study Context : The effects of bifurcate hydrogen bond on the IR spectrum and dipole moment of N-(4-Methyl-2-nitrophenyl)acetamide were explored, showing the influence of solvent properties and temperature on molecular interactions (Krivoruchka et al., 2004).

Application in Biochemical Assays

  • Study Context : The compound was used in developing colorimetric assays for enzymes like N-acetyl-beta-D-glucosaminidase, demonstrating its stability and efficacy in clinical chemistry applications (Yuen et al., 1982).

Antimalarial Activity and Structure-Activity Relationships

  • Study Context : In a study on antimalarial activity, derivatives of the compound showed correlations between chemical structure modifications and antimalarial potency, indicating its potential in developing antimalarial drugs (Werbel et al., 1986).

Comparative Metabolism in Herbicide Research

  • Study Context : The metabolism of chloroacetamide herbicides, including related compounds, was compared in human and rat liver microsomes, providing insights into herbicide toxicity and metabolic pathways (Coleman et al., 2000).

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-22-12-5-8-14(15(10-12)18(20)21)17-16(19)9-11-3-6-13(23-2)7-4-11/h3-8,10H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMQHLLLQRZRJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)SC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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